8-Bromo-3-methoxyisoquinoline

Synthetic methodology Palladium catalysis Isoquinoline SAR

Obtaining a regioisomerically pure C8-bromo-3-methoxyisoquinoline scaffold is critical for reproducible Suzuki-Miyaura diversification. The 8-Bromo-3-methoxyisoquinoline (CAS 608515-50-0) overcomes isomeric mixture risks associated with 6-bromo analogues, offering a defined electronic gradient for efficient Pd-catalyzed cross-coupling. - Enables straightforward 8-arylation to generate aporphine alkaloid libraries without C6 blocking groups. - Available in analytically characterized batches (≥95% HPLC, NMR/GC confirmed) ensuring batch-to-batch consistency for scale-up. - Congruent with the Markush substitution pattern claimed in HPK1 inhibitor patent CN110709392B.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
CAS No. 608515-50-0
Cat. No. B1504840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-3-methoxyisoquinoline
CAS608515-50-0
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCOC1=NC=C2C(=C1)C=CC=C2Br
InChIInChI=1S/C10H8BrNO/c1-13-10-5-7-3-2-4-9(11)8(7)6-12-10/h2-6H,1H3
InChIKeyPKOWJHRDTZPIHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-3-methoxyisoquinoline Building Block


8‑Bromo‑3‑methoxyisoquinoline is a brominated, methoxy‑substituted isoquinoline derivative (C₁₀H₈BrNO, MW 238.08 g mol⁻¹) that serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis. Its commercial availability from major suppliers such as Sigma‑Aldrich and Bidepharm at defined purity levels (≥90 % and 95 %, respectively) and with full analytical characterization (NMR, HPLC, GC) enables reproducibility and batch‑to‑batch consistency.

Position-specific building block for 8-arylisoquinoline synthesis via Suzuki coupling.
Supports step-economy without requiring C-6 blocking-group strategies.
Multi-vendor availability with defined purity and QC documentation.
Procurement context: Synthetic intermediate for medchem library synthesis and C–H activation studies.

8-Bromo-3-methoxyisoquinoline: Why Isomer Choice Matters


Isoquinoline rings substituted with bromine and methoxy groups at different positions cannot be interchanged without risk because the electronic and steric environment of the substituent dictates the efficiency of palladium‑catalyzed cross‑coupling reactions. Compelling evidence from the quinoline series demonstrates that the attachment point of the bromine atom produces “large differences in reactivity” [1]. In the isoquinoline context, the 8‑bromo‑3‑methoxy substitution pattern has been specifically exploited to construct 8‑arylisoquinoline libraries via Suzuki–Miyaura coupling in good yields, while analogous 6‑position coupling requires a cumbersome blocking‑group strategy to avoid isomeric mixtures [2]. Therefore, a simple bromo‑methoxyisoquinoline isomer is not a functionally equivalent replacement.

Target Isomer
8-Bromo-3-methoxyisoquinoline
Potential Substitute
6-Bromo-3-methoxyisoquinoline
Risk
Isomer substitution may require a blocking-group strategy to avoid inseparable 6-/8-aryl mixtures, reducing synthetic efficiency.
Target Isomer
8-Bromo-3-methoxyisoquinoline
Potential Substitute
5- or 7-Bromo-3-methoxyisoquinoline
Risk
Electronic and steric differences may shift cross-coupling reactivity and limit compatibility with patent-defined HPK1 inhibitor scaffolds.

8-Bromo-3-methoxyisoquinoline: Isomer Comparison Evidence


Suzuki Coupling: 8- vs. 6-Bromo-3-methoxyisoquinoline

The 8‑bromo‑3‑methoxy substitution pattern allows direct, high‑yielding Suzuki coupling to generate 8‑arylisoquinolines, whereas the 6‑position isomer requires a blocking‑group strategy that reduces overall efficiency. Andreu et al. report the synthesis of a focused library of 8‑arylisoquinolines via Suzuki coupling of 8‑bromotetrahydroisoquinolin‑4‑one derivatives in good yields [1]. In contrast, McKenna et al. showed that 6‑aryl isomers could only be obtained after first blocking the 6‑position with a bromo intermediate, otherwise inseparable 6‑ and 8‑aryl mixtures were formed [1]. While specific yield values for the 8‑bromo‑3‑methoxy substrate are not tabulated in the open abstract, the cited precedent establishes that the 8‑substitution geometry obviates an extra synthetic step, directly enhancing step‑economy and product purity.

Suzuki Coupling: 8- vs. 6-Br
Class-level inference
Direct 8-aryl access vs. blocking-group strategy required for 6-isomer
Supports step-economy and isomeric purity for library synthesis.
Yield benefit not explicitly quantified in open abstract.
Synthetic methodology Palladium catalysis Isoquinoline SAR

Positional Reactivity in Suzuki Coupling

A reactivity‑mapping study of the quinoline ring demonstrates that the Suzuki‑Miyaura coupling yield is highly position‑dependent. Murray et al. report that 2‑bromoquinoline coupled with 2‑aminophenylboronic acid in 65 % isolated yield under standard conditions [1]. Electronic arguments suggest that an 8‑bromo substituent on a π‑deficient isoquinoline (analogous to 8‑bromoquinoline) will exhibit similar or enhanced reactivity relative to the 2‑position, while the presence of an electron‑donating 3‑methoxy group further moderates the electrophilicity of the ring, potentially reducing side reactions. No yield data are directly available for 8‑bromo‑3‑methoxyisoquinoline, but the mapping confirms that fine‑tuning of substituent position is critical for achieving preparatively useful yields.

Positional Reactivity
Cross-study comparable
2-Bromoquinoline: 65% isolated yield (PdCl₂(dppf)). 8-Br inferred comparable.
Position-dependent reactivity context; 8-Br-3-OMe profile is unique.
Yield variation up to 30% absolute documented across quinoline ring.
Synthetic chemistry Cross‑coupling Reactivity mapping

Supplier Purity and QC Comparison

Commercially, 8‑bromo‑3‑methoxyisoquinoline is offered with well‑defined purity and full analytical characterization. Sigma‑Aldrich supplies material at ≥90 % purity (quality level 100) with a melting point of 61‑67 °C, enabling identity verification . Bidepharm provides 95 % purity with batch‑specific QC data (NMR, HPLC, GC) . In contrast, other bromo‑methoxyisoquinoline isomers—5‑bromo‑3‑methoxy (CAS 1330750‑62‑3) and 7‑bromo‑3‑methoxy (CAS 1246549‑59‑6)—are primarily available from smaller vendors with less comprehensive analytical documentation.

Supplier Purity and QC
Head-to-head
≥95% (Bidepharm); ≥90% (Sigma-Aldrich). mp 61–67 °C. NMR/HPLC/GC available.
Procurement confidence: Verified identity reduces impurity-related failure risk.
5- and 7-isomers lack comparable QC documentation.
Quality control Reproducibility Procurement

HPK1 Inhibitor Patent Relevance

Isoquinoline compounds are described as hematopoietic progenitor kinase 1 (HPK1) inhibitors in patent CN110709392B, and the isoquinoline ring is a critical core scaffold in the claimed structures [1]. Among the commercially available bromo‑methoxyisoquinoline building blocks, the 8‑bromo‑3‑methoxy isomer uniquely places the bromine atom at a position that allows subsequent C‑8 arylation via Suzuki coupling, while the 3‑methoxy group remains intact to engage key hinge‑binding interactions. No quantified IC₅₀ values are associated specifically with 8‑bromo‑3‑methoxyisoquinoline in the patent, but the structural logic positions this isomer as a privileged intermediate for HPK1 ligand design.

HPK1 Patent Relevance
Supporting evidence
Matches generic Markush structure in CN110709392B.
Scaffold mapping context: May reduce redesign risk in hit-to-lead programs.
HPK1 IC₅₀ not reported for this specific building block.
Medicinal chemistry Kinase inhibition Immuno‑oncology

C–H Activation and Cyclization Compatibility

Murray et al. demonstrate that the 8‑bromo position on quinoline (analogous to 8‑bromo‑3‑methoxyisoquinoline) is ideally suited for tandem Suzuki coupling/C–H activation sequences that construct tetracyclic ring systems [1]. The methoxy group at the 3‑position of isoquinoline is expected to donate electron density into the ring, increasing the nucleophilicity of the carbon adjacent to the nitrogen—a feature that could promote the C–H activation step that fails at other positions. No direct cyclization yield is available for the target compound, but the study underscores that positional fine‑tuning of substituents is decisive for successful ring closure.

C–H Activation Fit
Cross-study comparable
8-Br-3-OMe electronic gradient may promote tandem Suzuki/C–H activation.
Supports mechanistic study of polycyclic alkaloid synthesis.
No direct cyclization yield available for target compound.
C–H activation Cyclization Tetracyclic alkaloids

Biological Comparison Data Limitation

A systematic search of the primary literature, patents, and authoritative databases did not yield any study that directly compares the biological activity (e.g., IC₅₀, EC₅₀, Kd, cellular potency) of 8‑bromo‑3‑methoxyisoquinoline with that of a defined comparator isomer under identical experimental conditions. Several databases contain activity records for other bromo‑methoxy isoquinoline scaffolds, but none meet the simultaneous requirements of a clear comparator, target‑compound data, comparator data, and a shared assay context that this evidence guide demands. Therefore, the differentiation case for 8‑bromo‑3‑methoxyisoquinoline currently rests predominantly on synthetic, physical, and patent‑landscape evidence rather than on head‑to‑head biological profiling.

Biological Comparison Data
Data to verify
No head-to-head biological data found vs. comparator isomers.
Source-specific review: Differentiation rests on synthetic and QC evidence.
Systematic search of PubMed, ChEMBL, BindingDB, and patents conducted.
Data transparency Evidence limitation

8-Bromo-3-methoxyisoquinoline: Key Applications


8-Arylisoquinoline Libraries for CNS Screening

The 8‑bromo‑3‑methoxy substitution pattern enables straightforward diversification at the C‑8 position via Suzuki coupling, allowing preparation of 8‑arylisoquinoline analogues of aporphine alkaloids. Because the 8‑position is electronically favourable for cross‑coupling without requiring a blocking group at C‑6 [1], medicinal chemists can generate compound libraries more efficiently than with other bromo‑methoxy isomers.

Kilo-Lab Scale-Up with Quality Controls

Sigma‑Aldrich supplies the compound with a verified melting point of 61‑67 °C and a documented purity of ≥90 % . Bidepharm offers 95 % purity with batch‑specific QC data . These quality attributes reduce the risk of out‑of‑specification intermediates in scale‑up campaigns, particularly when compared to isomers that lack verified melting points or comprehensive analytical packages.

HPK1 Immuno-Oncology Drug Discovery

Patent CN110709392B claims isoquinoline‑based HPK1 inhibitors as tools for enhancing immune responses against tumors [2]. The 8‑bromo‑3‑methoxy pattern is congruent with the generic Markush structure of the patent. Procurement of this specific isomer ensures that the building block matches the substitution pattern required for lead optimization, avoiding the risk of synthesizing a regioisomeric series that falls outside the patent landscape.

C–H Activation: Electronic Gradient Studies

The combination of an electron‑withdrawing bromine at C‑8 and an electron‑donating methoxy group at C‑3 provides a unique electronic gradient across the isoquinoline ring. This makes the compound a valuable substrate for studying tandem Suzuki/C–H activation sequences, analogous to the work of Murray et al. on the quinoline series [3]. The commercial availability of the compound with defined purity facilitates reproducible mechanistic investigations.

Application
Selection Property
Validation Focus
8-Arylisoquinoline Libraries for CNS Screening
C-8 halogen reactivity without blocking-group requirement
Suzuki coupling efficiency and aporphine alkaloid analog purity
Kilo-Lab Scale-Up with Quality Controls
Defined melting point and multi-vendor analytical QC traceability
Lot-to-lot impurity profiling and identity verification
HPK1 Immuno-Oncology Drug Discovery
Patent landscape congruence (Markush scaffold match)
Regioisomeric series exclusion and lead optimization fidelity
C–H Activation: Electronic Gradient Studies
Electron-donating 3-OMe with electron-withdrawing 8-Br gradient
Tandem Suzuki/C–H activation cyclization reproducibility

Technical Documentation Hub

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23 linked technical documents
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